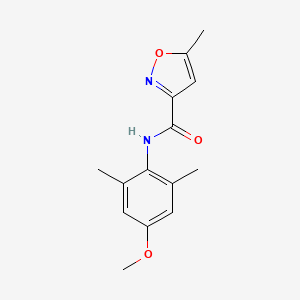
CID 78061165
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061165 is a useful research compound. Its molecular formula is C14H12Cl2Si2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and desired properties. Common synthetic routes include:
Addition Reactions: Adding atoms or groups to a molecule.
Substitution Reactions: Replacing one atom or group with another.
Elimination Reactions: Removing atoms or groups from a molecule.
Industrial Production Methods
Industrial production of chemical compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and batch processing are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Loss of electrons or increase in oxidation state.
Reduction: Gain of electrons or decrease in oxidation state.
Substitution: Replacement of one atom or group with another.
Addition: Addition of atoms or groups to a molecule.
Elimination: Removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature , pressure , and solvent choice are crucial for optimizing reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a wide variety of products depending on the substituents involved.
Scientific Research Applications
Chemical compounds like CID 78061165 have diverse applications in scientific research, including:
Chemistry: Studying reaction mechanisms, developing new synthetic methods, and creating novel materials.
Biology: Investigating biochemical pathways, understanding enzyme functions, and developing probes for imaging.
Medicine: Designing drugs, studying pharmacokinetics, and developing diagnostic tools.
Industry: Creating new materials, optimizing manufacturing processes, and developing environmentally friendly technologies.
Mechanism of Action
The mechanism of action of a chemical compound involves the specific interactions it has with molecular targets and pathways. This can include binding to receptors , enzymes , or nucleic acids , leading to changes in cellular function. The exact mechanism depends on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Chemical compounds can be compared based on their structure, properties, and biological activities. Similar compounds to CID 78061165 might include those with related chemical structures or similar functional groups. These comparisons can highlight unique features of this compound, such as its specific reactivity or biological activity.
Conclusion
Properties
Molecular Formula |
C14H12Cl2Si2 |
|---|---|
Molecular Weight |
307.3 g/mol |
InChI |
InChI=1S/C14H12Cl2Si2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H,9-10H2 |
InChI Key |
COPOTETXKXNMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[Si]CCl)[Si]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


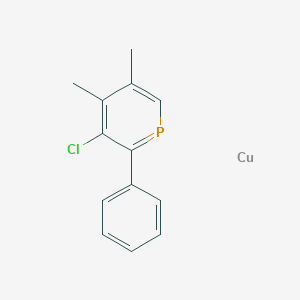
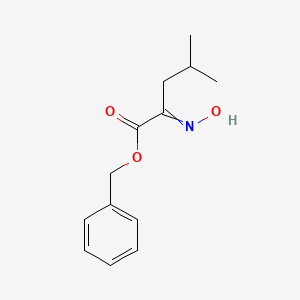
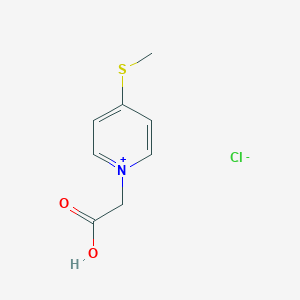
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
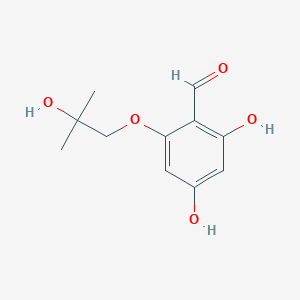
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
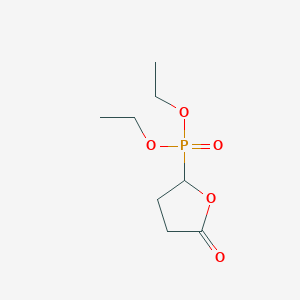

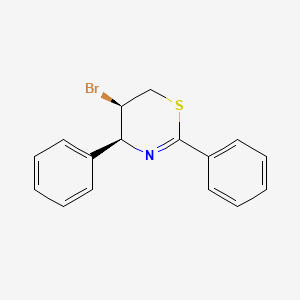
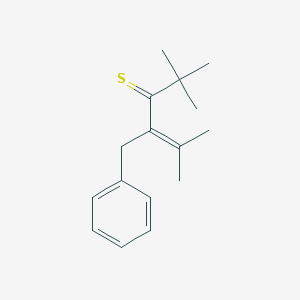
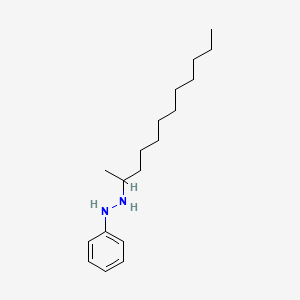
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
